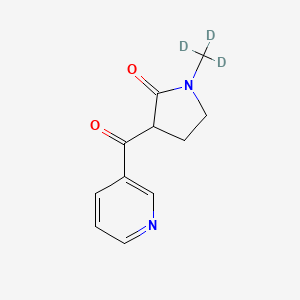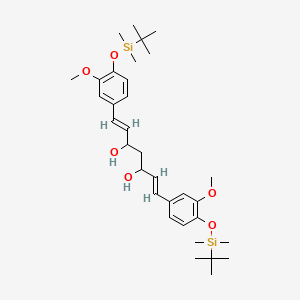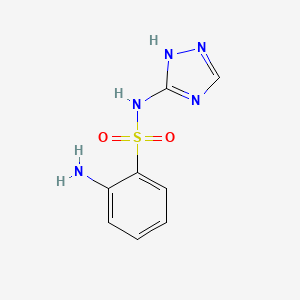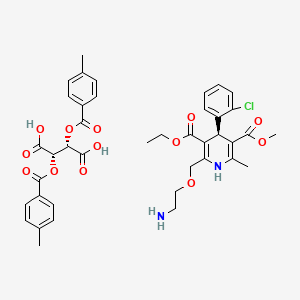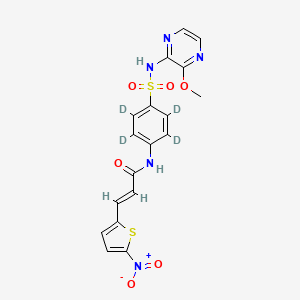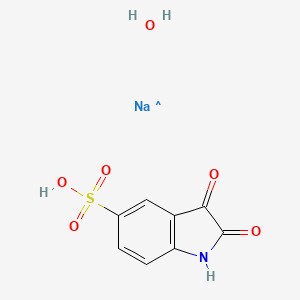
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a chemical compound with the empirical formula C8H4NNaO5S · 2H2O . It is used as a reactant for the preparation of orally active oxytocin receptor antagonists .
Synthesis Analysis
Isatin and its derivatives are important heterocyclic compounds that can be used as precursors for drug synthesis . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Molecular Structure Analysis
The molecular structure of Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is represented by the SMILES stringO.O.[Na+].[O-]S(=O)(=O)c1ccc2NC(=O)C(=O)c2c1 . The InChI key for this compound is QOAFLTFHMZZJFP-UHFFFAOYSA-M . Chemical Reactions Analysis
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate is a reactant for the preparation of orally active oxytocin receptor antagonists . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 285.21 g/mol . It has a carbon content of 33.0-34.4%, sulfur content of 11.0-11.5%, and water impurities of 6-13% . The melting point is greater than or equal to 300 °C .Scientific Research Applications
Polymer Synthesis for Fuel Cells
Isatin-based polymers have been synthesized for potential use in Proton Exchange Membrane Fuel Cells (PEMFC). A study by Lee et al. (2015) discussed the synthesis of polymers containing isatin units through a super acid-catalyzed carbon–carbon coupling reaction. These polymers, grafted with propylsulfonic acid, were shown to have high molecular weight and exhibited promising properties, including ion exchange capacity (IEC), water uptake, dimensional stability, and proton conductivity, when compared to Nafion®, a standard in fuel cell membranes (Lee et al., 2015).
Microwave-Assisted Organic Synthesis
Barbosa et al. (2022) introduced a greener, microwave-assisted methodology for the deprotection of the 1,3-dioxolane ketal of isatin, using p-sulfonic acid-calix[n]arene as a catalyst. This method highlights an efficient, environmentally friendly approach to hydrolyze isatin ketals, with the potential for the catalyst's reuse in multiple cycles, underscoring its efficiency and sustainability in organic synthesis (Barbosa et al., 2022).
Environmental Remediation
The electrochemical degradation of indigo carmine dye in wastewater using boron-doped diamond anode was explored by Ammar et al. (2006). The study found that anodic oxidation is a viable method for the remediation of wastewaters, with isatin 5-sulfonic acid being one of the main aromatic products formed. This demonstrates the application of isatin derivatives in environmental clean-up efforts (Ammar et al., 2006).
Catalysis in Organic Synthesis
Research has also been conducted on the synthesis and application of isatin-based catalysts for organic reactions. Zolfigol et al. (2010) reported the use of a new Brønsted acidic ionic liquid based on isatin for the synthesis of N-sulfonyl imines, showcasing an efficient and green approach to organic synthesis at room temperature (Zolfigol et al., 2010).
Mechanism of Action
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
InChI |
InChI=1S/C8H5NO5S.Na.H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;/h1-3H,(H,9,10,11)(H,12,13,14);;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXWZMADYBVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2.O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857899 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isatin-5-sulfonic Acid Monosodium Salt Monohydrate | |
CAS RN |
303137-11-3 |
Source


|
| Record name | PUBCHEM_71749626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

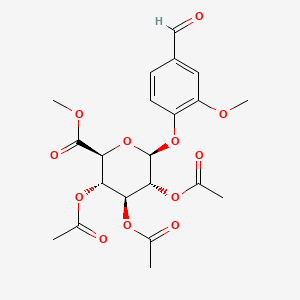

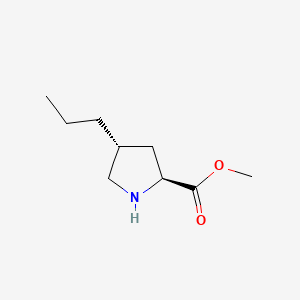
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
